molecular formula C23H20N4O B5205707 (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol

(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol

Cat. No. B5205707
M. Wt: 368.4 g/mol
InChI Key: AXFBMZWRGNPPQQ-UHFFFAOYSA-N
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Description

(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol, also known as BBIM, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the coordination of metal ions to the benzimidazole groups in the molecule. This coordination can lead to changes in the fluorescence properties of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol, which can be used to detect the presence of metal ions. In anti-tumor studies, (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a fluorescent probe and anti-tumor agent. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol is its high selectivity for metal ions, which makes it a useful tool for detecting metal ions in biological systems. Additionally, its low toxicity makes it a promising candidate for further development as an anti-tumor agent. However, one limitation of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol is its relatively low quantum yield, which can make it difficult to detect in some applications.

Future Directions

For research on (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol include further investigation of its potential use as a fluorescent probe for detecting metal ions, as well as its potential use as an anti-tumor agent. Additionally, research on the synthesis of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol and related compounds could lead to the development of new materials with novel properties. Finally, more research is needed to fully understand the mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol and its biochemical and physiological effects.

Synthesis Methods

(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol can be synthesized using a multistep process that involves the reaction of 2-aminobenzimidazole with benzyl bromide to form 1-benzyl-1H-benzimidazole. This is followed by the reaction of 1-benzyl-1H-benzimidazole with paraformaldehyde and methylamine to form (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol.

Scientific Research Applications

(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol has been studied for its potential use as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological systems. It has also been investigated for its potential use as an anti-tumor agent and as an inhibitor of protein tyrosine phosphatases. Additionally, (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol has been studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks.

properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)-(1-methylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-26-19-13-7-5-11-17(19)24-22(26)21(28)23-25-18-12-6-8-14-20(18)27(23)15-16-9-3-2-4-10-16/h2-14,21,28H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFBMZWRGNPPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol

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